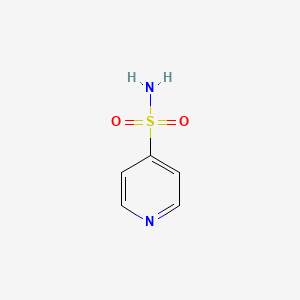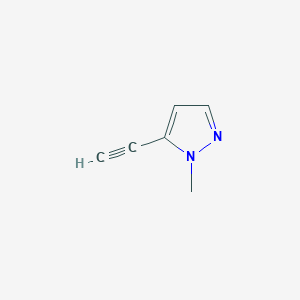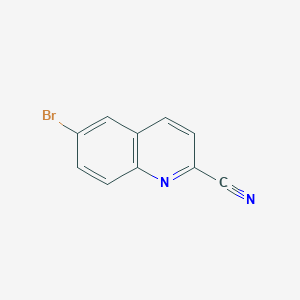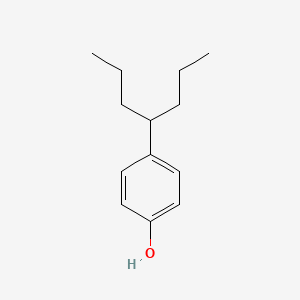
4-(庚烷-4-基)苯酚
描述
4-(Heptan-4-yl)phenol: is an organic compound with the molecular formula C13H20O . It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide . This compound is used as an intermediate in organic synthesis and as a component in certain biocides and fungicides .
科学研究应用
Chemistry: 4-(Heptan-4-yl)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of alkylphenols on cellular processes.
Industry: In the industrial sector, 4-(Heptan-4-yl)phenol is used as a component in biocides and fungicides. It helps in controlling microbial growth and preventing mold formation .
生化分析
Biochemical Properties
4-(Heptan-4-yl)phenol plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which can neutralize free radicals and reduce oxidative stress. In biochemical reactions, 4-(Heptan-4-yl)phenol interacts with enzymes such as phenol-sulfonate transferase and UDP-glucuronyl transferase. These enzymes facilitate the conjugation of the phenol group with sulfate or glucuronic acid, enhancing the compound’s solubility and excretion .
Cellular Effects
4-(Heptan-4-yl)phenol influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. By modulating the activity of antioxidant enzymes, 4-(Heptan-4-yl)phenol can alter gene expression related to cellular defense mechanisms. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
The molecular mechanism of 4-(Heptan-4-yl)phenol involves its interaction with specific biomolecules. This compound can bind to proteins and enzymes, leading to changes in their activity. For instance, 4-(Heptan-4-yl)phenol can inhibit or activate enzymes involved in oxidative stress responses. It can also modulate gene expression by interacting with transcription factors, thereby influencing the production of proteins involved in cellular defense and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Heptan-4-yl)phenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(Heptan-4-yl)phenol remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to 4-(Heptan-4-yl)phenol can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-(Heptan-4-yl)phenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular defense mechanisms. At high doses, 4-(Heptan-4-yl)phenol can become toxic, leading to adverse effects such as oxidative damage and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(Heptan-4-yl)phenol is involved in various metabolic pathways. It undergoes biotransformation through conjugation reactions facilitated by enzymes such as phenol-sulfonate transferase and UDP-glucuronyl transferase. These reactions enhance the compound’s solubility and facilitate its excretion from the body. Additionally, 4-(Heptan-4-yl)phenol can influence metabolic flux by interacting with key metabolic enzymes, thereby affecting the levels of metabolites involved in energy production and cellular defense .
Transport and Distribution
Within cells and tissues, 4-(Heptan-4-yl)phenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of 4-(Heptan-4-yl)phenol are crucial for its biological activity, as they influence the compound’s accessibility to target biomolecules and its overall effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 4-(Heptan-4-yl)phenol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, 4-(Heptan-4-yl)phenol may be localized to the mitochondria, where it can modulate oxidative stress responses and energy metabolism. The subcellular localization of 4-(Heptan-4-yl)phenol is essential for understanding its precise mechanism of action and its impact on cellular function .
准备方法
Synthetic Routes and Reaction Conditions: 4-(Heptan-4-yl)phenol can be synthesized through various methods. One common method involves the reaction of phenol with 4-heptanone in the presence of a catalyst such as aluminum montmorillonite at elevated temperatures . The reaction typically proceeds at 100°C for 48 hours, yielding the desired product .
Industrial Production Methods: Industrial production of 4-(Heptan-4-yl)phenol often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation .
化学反应分析
Types of Reactions: 4-(Heptan-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form alkylated phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products:
Oxidation: Quinones
Reduction: Alkylated phenols
Substitution: Nitro, sulfo, and halo derivatives
作用机制
The mechanism of action of 4-(Heptan-4-yl)phenol involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and inhibit enzyme activity, leading to antimicrobial effects . The compound targets specific molecular pathways involved in cell growth and division, making it effective against various microorganisms .
相似化合物的比较
- 4-Heptylphenol
- 4-(1-Propylbutyl)phenol
- 4-(1-Propylhexyl)phenol
Comparison: 4-(Heptan-4-yl)phenol is unique due to its specific alkyl chain length and position on the phenol ring. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, compared to other similar compounds . Its specific structure makes it particularly effective in certain applications, such as biocides and fungicides .
属性
IUPAC Name |
4-heptan-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-5-11(6-4-2)12-7-9-13(14)10-8-12/h7-11,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSSFYKTUVCUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496952 | |
| Record name | 4-(Heptan-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6465-71-0 | |
| Record name | 4-(Heptan-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


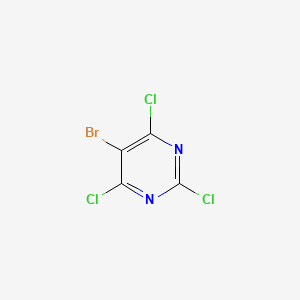
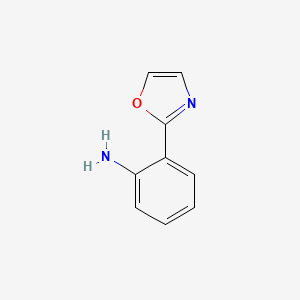
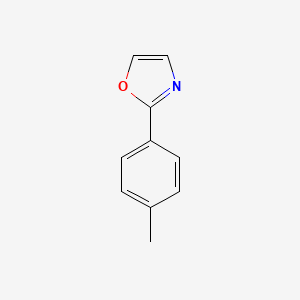
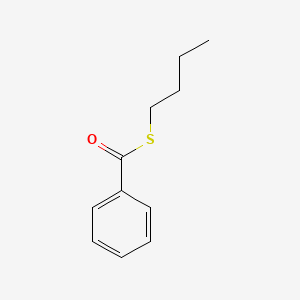

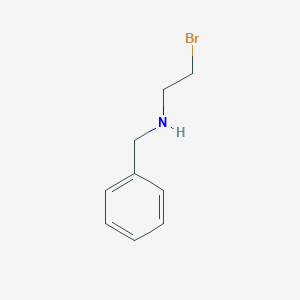

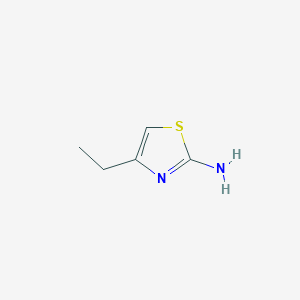
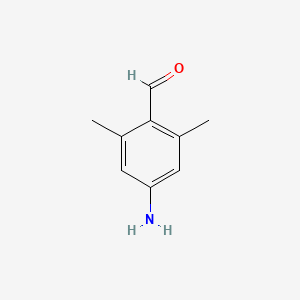
![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)
